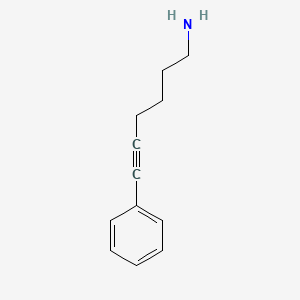

5-Hexyn-1-amine, 6-phenyl-

Description

BenchChem offers high-quality 5-Hexyn-1-amine, 6-phenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Hexyn-1-amine, 6-phenyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

135469-76-0 |

|---|---|

Molecular Formula |

C12H15N |

Molecular Weight |

173.25 g/mol |

IUPAC Name |

6-phenylhex-5-yn-1-amine |

InChI |

InChI=1S/C12H15N/c13-11-7-2-1-4-8-12-9-5-3-6-10-12/h3,5-6,9-10H,1-2,7,11,13H2 |

InChI Key |

YTOPKTNOMRQPMY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C#CCCCCN |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of 6-phenyl-5-hexyn-1-amine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a proposed synthetic pathway for 6-phenyl-5-hexyn-1-amine, a compound of interest for potential applications in medicinal chemistry and drug development. The synthesis involves a two-step process commencing with a Sonogashira coupling to construct the carbon skeleton, followed by the introduction of the primary amine functionality via a Mitsunobu reaction. This document provides detailed experimental protocols, tabulated quantitative data, and workflow diagrams to facilitate the replication and further investigation of this synthetic route.

Synthetic Strategy Overview

The synthesis of 6-phenyl-5-hexyn-1-amine is designed as a convergent route, beginning with commercially available starting materials. The core of the strategy lies in the initial formation of the C(sp)-C(sp²) bond through a palladium- and copper-catalyzed Sonogashira coupling. This is followed by the conversion of a terminal hydroxyl group to a primary amine. The overall transformation is depicted below:

Caption: Proposed two-step synthesis of 6-phenyl-5-hexyn-1-amine.

Experimental Protocols

Step 1: Synthesis of 6-phenyl-5-hexyn-1-ol (Intermediate 1)

This procedure details the Sonogashira coupling of iodobenzene with 5-hexyn-1-ol. The reaction is carried out under an inert atmosphere to ensure the stability and activity of the palladium and copper catalysts.[1][2][3][4][5][6][7][8][9]

Reaction Scheme:

Caption: Sonogashira coupling to form Intermediate 1.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| Iodobenzene | 204.01 | 2.04 g | 10.0 |

| 5-Hexyn-1-ol | 98.14 | 1.08 g | 11.0 |

| Bis(triphenylphosphine)palladium(II) dichloride | 701.90 | 140 mg | 0.2 (2 mol%) |

| Copper(I) iodide | 190.45 | 38 mg | 0.2 (2 mol%) |

| Triethylamine (Et₃N) | 101.19 | 20 mL | - |

| Tetrahydrofuran (THF), anhydrous | 72.11 | 50 mL | - |

Procedure:

-

To a dry 100 mL Schlenk flask equipped with a magnetic stir bar, add bis(triphenylphosphine)palladium(II) dichloride (140 mg, 0.2 mmol) and copper(I) iodide (38 mg, 0.2 mmol).

-

The flask is evacuated and backfilled with argon three times.

-

Anhydrous tetrahydrofuran (50 mL) and triethylamine (20 mL) are added via syringe.

-

Iodobenzene (2.04 g, 10.0 mmol) is added, followed by the dropwise addition of 5-hexyn-1-ol (1.08 g, 11.0 mmol).

-

The reaction mixture is stirred at room temperature for 12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalysts.

-

The filtrate is concentrated under reduced pressure.

-

The residue is dissolved in diethyl ether (50 mL) and washed with saturated aqueous ammonium chloride solution (2 x 20 mL) and brine (20 mL).

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

-

The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate, 4:1) to afford 6-phenyl-5-hexyn-1-ol as a pale yellow oil.

Expected Yield and Characterization:

Based on similar Sonogashira coupling reactions, the expected yield for this step is in the range of 75-90%.

-

¹H NMR (CDCl₃, 400 MHz): δ 7.42-7.38 (m, 2H, Ar-H), 7.32-7.28 (m, 3H, Ar-H), 3.75 (t, J = 6.4 Hz, 2H, -CH₂OH), 2.48 (t, J = 7.0 Hz, 2H, -C≡C-CH₂-), 1.85-1.78 (m, 2H, -CH₂-), 1.72-1.65 (m, 2H, -CH₂-).

-

¹³C NMR (CDCl₃, 101 MHz): δ 131.6, 128.3, 128.2, 123.4, 89.8, 80.7, 62.1, 31.8, 25.0, 19.4.

Step 2: Synthesis of 6-phenyl-5-hexyn-1-amine (Target Molecule)

This procedure details the conversion of the synthesized alcohol to the primary amine using a Mitsunobu reaction followed by hydrazinolysis of the phthalimide intermediate.[10][11][12][13][14][15] This method is generally preferred for its mild reaction conditions and high yields for the synthesis of primary amines from alcohols.[12]

Reaction Scheme:

Caption: Two-stage conversion of the alcohol to the target amine.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 6-phenyl-5-hexyn-1-ol | 174.24 | 1.74 g | 10.0 |

| Phthalimide | 147.13 | 1.62 g | 11.0 |

| Triphenylphosphine (PPh₃) | 262.29 | 2.88 g | 11.0 |

| Diethyl azodicarboxylate (DEAD) | 174.15 | 1.92 mL | 11.0 |

| Tetrahydrofuran (THF), anhydrous | 72.11 | 50 mL | - |

| Hydrazine monohydrate | 50.06 | 1.0 mL | ~20.0 |

| Ethanol | 46.07 | 40 mL | - |

Procedure:

a) Mitsunobu Reaction:

-

To a dry 100 mL round-bottom flask under an argon atmosphere, dissolve 6-phenyl-5-hexyn-1-ol (1.74 g, 10.0 mmol), phthalimide (1.62 g, 11.0 mmol), and triphenylphosphine (2.88 g, 11.0 mmol) in anhydrous tetrahydrofuran (50 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add diethyl azodicarboxylate (DEAD, 1.92 mL, 11.0 mmol) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

The solvent is removed under reduced pressure.

-

The residue is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate, 9:1) to yield N-(6-phenyl-5-hexynyl)phthalimide as a white solid.

b) Hydrazinolysis:

-

Dissolve the N-(6-phenyl-5-hexynyl)phthalimide from the previous step in ethanol (40 mL) in a 100 mL round-bottom flask.

-

Add hydrazine monohydrate (1.0 mL, ~20.0 mmol) to the solution.

-

Heat the mixture to reflux for 4 hours, during which a white precipitate (phthalhydrazide) will form.

-

Cool the reaction mixture to room temperature and filter off the precipitate.

-

Wash the precipitate with a small amount of cold ethanol.

-

The filtrate is concentrated under reduced pressure.

-

The residue is dissolved in dichloromethane (50 mL) and washed with 1 M sodium hydroxide solution (2 x 20 mL) and brine (20 mL).

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to give the pure 6-phenyl-5-hexyn-1-amine.

Expected Yield and Characterization:

The Mitsunobu reaction and subsequent hydrazinolysis are generally high-yielding processes. The overall yield for this two-stage conversion is expected to be in the range of 70-85%.

-

N-(6-phenyl-5-hexynyl)phthalimide (Intermediate 2):

-

¹H NMR (CDCl₃, 400 MHz): δ 7.88-7.84 (m, 2H, Phthalimide-H), 7.75-7.71 (m, 2H, Phthalimide-H), 7.40-7.36 (m, 2H, Ar-H), 7.30-7.26 (m, 3H, Ar-H), 3.82 (t, J = 7.0 Hz, 2H, -CH₂-N), 2.45 (t, J = 7.2 Hz, 2H, -C≡C-CH₂-), 1.95-1.88 (m, 2H, -CH₂-), 1.80-1.73 (m, 2H, -CH₂-).

-

¹³C NMR (CDCl₃, 101 MHz): δ 168.4, 133.9, 132.1, 131.5, 128.3, 128.2, 123.3, 123.2, 89.5, 81.0, 37.8, 28.1, 26.0, 18.9.

-

-

6-phenyl-5-hexyn-1-amine (Target Molecule): [16]

-

¹H NMR (CDCl₃, 400 MHz): δ 7.41-7.37 (m, 2H, Ar-H), 7.31-7.27 (m, 3H, Ar-H), 2.80 (t, J = 6.8 Hz, 2H, -CH₂NH₂), 2.44 (t, J = 7.0 Hz, 2H, -C≡C-CH₂-), 1.75-1.68 (m, 2H, -CH₂-), 1.62-1.55 (m, 2H, -CH₂-), 1.35 (br s, 2H, -NH₂).

-

¹³C NMR (CDCl₃, 101 MHz): δ 131.6, 128.3, 128.2, 123.5, 90.1, 80.5, 41.8, 33.1, 26.1, 19.6.[16][17]

-

Data Summary

The following table summarizes the key quantitative data for the synthesis of 6-phenyl-5-hexyn-1-amine.

| Step | Reaction | Reactants | Product | Catalyst/Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Sonogashira Coupling | Iodobenzene, 5-Hexyn-1-ol | 6-phenyl-5-hexyn-1-ol | Pd(PPh₃)₂Cl₂, CuI | THF, Et₃N | 25 | 12 | 75-90 |

| 2a | Mitsunobu Reaction | 6-phenyl-5-hexyn-1-ol, Phthalimide | N-(6-phenyl-5-hexynyl)phthalimide | DEAD, PPh₃ | THF | 0-25 | 12 | 80-95 |

| 2b | Hydrazinolysis | N-(6-phenyl-5-hexynyl)phthalimide | 6-phenyl-5-hexyn-1-amine | Hydrazine | Ethanol | Reflux | 4 | 85-95 |

Logical Relationships and Workflows

The following diagram illustrates the logical flow of the experimental work, from starting materials to the final purified product.

Caption: Experimental workflow for the synthesis of 6-phenyl-5-hexyn-1-amine.

This comprehensive guide provides a robust and well-documented synthetic route to 6-phenyl-5-hexyn-1-amine. The detailed protocols and expected outcomes should enable proficient researchers to successfully synthesize this molecule for further study and application.

References

- 1. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]

- 2. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Palladium-catalyzed highly regioselective mono and double Sonogashira cross-coupling reactions of 5-substituted-1,2,3-triiodobenzene under ambient con ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA01569E [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Sonogashira Coupling [organic-chemistry.org]

- 8. Sonogashira Coupling | Synthetic Methods in Drug Discovery: Volume 1 | Books Gateway | Royal Society of Chemistry [books.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Mitsunobu Reaction [organic-chemistry.org]

- 11. glaserr.missouri.edu [glaserr.missouri.edu]

- 12. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. organic-synthesis.com [organic-synthesis.com]

- 14. chemistry.mdma.ch [chemistry.mdma.ch]

- 15. Advances and mechanistic insight on the catalytic Mitsunobu reaction using recyclable azo reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 5-Hexyn-1-amine, 6-phenyl- | C12H15N | CID 11206059 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. rsc.org [rsc.org]

Spectroscopic Profile of 6-phenylhex-5-yn-1-amine: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data available for 6-phenylhex-5-yn-1-amine, a compound of interest to researchers and professionals in the fields of medicinal chemistry and drug development. This document outlines the available nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with general experimental protocols for obtaining such spectra.

Spectroscopic Data Summary

Table 1: Nuclear Magnetic Resonance (NMR) Data

¹H NMR (Proton NMR): Specific experimental ¹H NMR data for 6-phenylhex-5-yn-1-amine has not been located in the reviewed literature. However, predicted chemical shifts can be estimated based on the structure. The protons on the carbon adjacent to the amine group (C1) would be expected to appear in the range of 2.5-3.0 ppm. The methylene protons of the hexyl chain would likely produce complex multiplets between 1.5 and 2.5 ppm. The protons of the phenyl group would be expected in the aromatic region, around 7.2-7.5 ppm.

¹³C NMR (Carbon-13 NMR): A 13C NMR spectrum for 6-phenylhex-5-yn-1-amine is indexed in the SpectraBase database, though the complete dataset is not publicly accessible. Based on the structure, the following approximate chemical shifts can be anticipated: the carbon attached to the nitrogen (C1) around 40-45 ppm, the aliphatic carbons of the hexyl chain between 20 and 35 ppm, the acetylenic carbons between 80 and 90 ppm, and the aromatic carbons in the range of 120-140 ppm.

| Atom | Predicted ¹³C Chemical Shift (ppm) |

| C1 (-CH₂NH₂) | 40 - 45 |

| C2-C4 (-CH₂-) | 20 - 35 |

| C5 (≡C-) | 80 - 90 |

| C6 (-C≡) | 80 - 90 |

| Phenyl C | 120 - 140 |

Table 2: Infrared (IR) Spectroscopy Data

Specific experimental IR data for 6-phenylhex-5-yn-1-amine is not available. However, the characteristic vibrational frequencies for its functional groups are well-established.

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Mode |

| N-H (amine) | 3300 - 3500 (two bands for primary amine) | Symmetric and Asymmetric Stretching |

| C-H (aromatic) | 3000 - 3100 | Stretching |

| C-H (aliphatic) | 2850 - 2960 | Stretching |

| C≡C (alkyne) | 2100 - 2260 (weak to medium) | Stretching |

| C=C (aromatic) | 1450 - 1600 | Stretching |

| C-N (amine) | 1000 - 1250 | Stretching |

Table 3: Mass Spectrometry (MS) Data

Experimentally determined mass spectrometry data for 6-phenylhex-5-yn-1-amine has not been found. The expected molecular weight and potential fragmentation patterns can be predicted.

| Parameter | Value |

| Molecular Formula | C₁₂H₁₅N |

| Molecular Weight | 173.26 g/mol |

| Expected [M]+• | m/z 173 |

| Potential Fragments | Fragments resulting from cleavage of the alkyl chain, particularly alpha-cleavage adjacent to the amine group, and loss of fragments from the phenyl ring. |

Experimental Protocols

The following are detailed, generalized methodologies for the spectroscopic analysis of primary amines like 6-phenylhex-5-yn-1-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Dissolve 5-10 mg of the amine sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent depends on the solubility of the analyte and the desired chemical shift reference.

-

Transfer the solution to a 5 mm NMR tube.

-

Ensure the solution is homogeneous and free of any particulate matter.

-

-

Instrument Parameters (¹H NMR):

-

Spectrometer: A 300-500 MHz NMR spectrometer.

-

Pulse Sequence: A standard single-pulse experiment.

-

Acquisition Time: Typically 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16 scans for sufficient signal-to-noise ratio.

-

Referencing: The residual solvent peak is used as an internal standard (e.g., CHCl₃ in CDCl₃ at 7.26 ppm).

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer: A 75-125 MHz NMR spectrometer.

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).

-

Acquisition Time: Typically 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: A significantly higher number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.

-

Referencing: The solvent peak is used as an internal standard (e.g., CDCl₃ at 77.16 ppm).

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Neat Liquid: If the amine is a liquid, a thin film can be prepared by placing a drop of the sample between two salt plates (e.g., NaCl or KBr).

-

Solid Sample (KBr Pellet): Grind 1-2 mg of the solid amine sample with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.

-

ATR (Attenuated Total Reflectance): Place a small amount of the liquid or solid sample directly on the ATR crystal.

-

-

Instrument Parameters:

-

Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Spectral Range: Typically 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹ is generally sufficient.

-

Number of Scans: 16-32 scans are averaged to improve the signal-to-noise ratio.

-

Background: A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded and subtracted from the sample spectrum.

-

Mass Spectrometry (MS)

-

Sample Preparation:

-

Prepare a dilute solution of the amine sample (typically 1 µg/mL to 1 mg/mL) in a suitable volatile solvent such as methanol, acetonitrile, or a mixture with water.

-

The solvent should be compatible with the chosen ionization technique.

-

-

Instrument Parameters (Electron Ionization - EI):

-

Ionization Source: Electron Ionization (EI).

-

Electron Energy: Typically 70 eV.

-

Inlet System: Direct insertion probe (for solids or low volatility liquids) or gas chromatography (GC-MS) for volatile compounds.

-

Mass Analyzer: Quadrupole, time-of-flight (TOF), or magnetic sector.

-

Mass Range: Scanned over a range appropriate for the expected molecular weight (e.g., m/z 40-400).

-

-

Instrument Parameters (Electrospray Ionization - ESI):

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode for amines.

-

Inlet System: The sample solution is introduced via direct infusion or through a liquid chromatograph (LC-MS).

-

Mass Analyzer: Quadrupole, ion trap, TOF, or Orbitrap.

-

Mass Range: Scanned over a range appropriate for the expected protonated molecule [M+H]⁺.

-

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Caption: General workflow for spectroscopic analysis.

Synthesis of 6-phenylhex-5-yn-1-amine

A specific, detailed synthesis protocol for 6-phenylhex-5-yn-1-amine was not found in the surveyed literature. However, a plausible synthetic route could involve a Sonogashira coupling between a protected 5-hexyn-1-amine derivative and an aryl halide, such as iodobenzene or bromobenzene, followed by deprotection of the amine. Alternatively, nucleophilic substitution of a suitable propargyl halide with a lithiated protected aminobutane derivative could be envisioned, followed by deprotection.

Disclaimer: The predicted spectroscopic data and synthetic routes are for informational purposes and should be verified through experimental work.

In-Depth Technical Guide to 2,2,4-Trimethyl-1,2-dihydroquinoline (TMQ)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,2,4-Trimethyl-1,2-dihydroquinoline (TMQ), an amine with the chemical formula C12H15N. While widely recognized for its industrial application as a potent antioxidant in rubber and polymer manufacturing, TMQ and its derivatives exhibit a range of biological activities of significant interest to the scientific and drug development communities. This document details the compound's chemical properties, synthesis, mechanism of action as an antioxidant, and its emerging pharmacological applications, including hepatoprotective, antibacterial, and antidiabetic effects. Detailed experimental protocols, quantitative data from relevant studies, and visualizations of key pathways are presented to facilitate further research and development.

Introduction

2,2,4-Trimethyl-1,2-dihydroquinoline (TMQ) is a heterocyclic aromatic amine.[1][2][3][4] Historically known as Acetone-anil, it is commercially produced through the acid-catalyzed condensation of aniline with acetone.[2][3] The commercial product is often a complex mixture of oligomers (dimers, trimers, and tetramers), which contributes to its high molecular weight, low volatility, and long-term stability as a heat-protection agent.[3] While its primary industrial use is as a non-staining antioxidant to prevent oxidative degradation in materials like tires and elastomers, recent research has highlighted its potential in various biological systems.[1][2][3]

The core biological activity of TMQ stems from its potent antioxidant properties. It functions as a chain-breaking antioxidant by scavenging free radicals and inhibiting lipid peroxidation, thereby protecting biological systems from oxidative stress.[1] This mechanism of action has prompted investigations into its therapeutic potential.

Chemical Properties and IUPAC Nomenclature

The monomer of 2,2,4-Trimethyl-1,2-dihydroquinoline has the following key identifiers:

| Property | Value |

| IUPAC Name | 2,2,4-trimethyl-1,2-dihydroquinoline |

| Synonyms | 1,2-Dihydro-2,2,4-trimethylquinoline, TMQ, Acetone-anil |

| CAS Number | 147-47-7 (monomer), 26780-96-1 (polymer) |

| Molecular Formula | C12H15N |

| Molar Mass | 173.259 g/mol |

| Appearance | Light tan powder to dark, cloudy liquid |

| Solubility | Insoluble in water |

Synthesis of 2,2,4-Trimethyl-1,2-dihydroquinoline

The industrial synthesis of TMQ involves the reaction of aniline with acetone, typically in the presence of an acid catalyst. The following is a general experimental protocol for its synthesis.

Experimental Protocol: Synthesis of TMQ

Materials:

-

Aniline

-

Acetone

-

Acid catalyst (e.g., Iodine or sulfonic acids)

-

Solvent (optional, e.g., toluene)

-

Reaction vessel with a reflux condenser and stirring mechanism

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

In a reaction vessel, combine aniline and a molar excess of acetone.

-

Add the acid catalyst to the mixture.

-

Heat the reaction mixture to a temperature between 80-150°C with continuous stirring.[2]

-

Allow the reaction to proceed for several hours, monitoring the progress by techniques such as thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

If a solvent was used, remove it using a rotary evaporator.

-

Wash the crude product with a basic solution (e.g., sodium bicarbonate solution) to neutralize the acid catalyst, followed by washing with water.

-

Separate the organic layer using a separatory funnel.

-

Purify the product by vacuum distillation to obtain 2,2,4-trimethyl-1,2-dihydroquinoline.

Caption: Synthesis workflow for 2,2,4-Trimethyl-1,2-dihydroquinoline.

Biological Activity and Mechanism of Action

The primary biological activity of TMQ and its derivatives is their antioxidant capacity. This activity is the foundation for their potential therapeutic applications.

Antioxidant Mechanism

TMQ acts as a potent free radical scavenger, thereby inhibiting the process of lipid peroxidation which can cause significant damage to cell membranes.[1] The mechanism involves the donation of a hydrogen atom from the amine group to neutralize reactive oxygen species (ROS). This action helps to mitigate oxidative stress within biological systems.[1] Furthermore, studies have indicated that TMQ can modulate the activity of key antioxidant enzymes, including superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).[1]

Caption: TMQ's mechanism of action as an antioxidant.

Hepatoprotective Effects

A hydroxylated derivative of TMQ, 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline (DHQ), has demonstrated significant hepatoprotective properties.[2] In studies involving acetaminophen-induced liver injury in rats, administration of DHQ led to a reduction in markers of oxidative stress and a decrease in pro-inflammatory cytokines, ultimately improving liver function markers.[1][2]

Antibacterial and Antidiabetic Properties

Emerging research suggests that TMQ possesses antibacterial activity against a variety of pathogens.[2] Additionally, potential antidiabetic effects have been noted, although the mechanisms underlying these activities are still under investigation and require further research.[2]

Quantitative Data

The following table summarizes key quantitative findings from studies on TMQ and its derivatives.

| Parameter | Compound | Model System | Result | Reference |

| Oxidative Induction Time | TMQ | Natural Rubber Vulcanizates | 25% higher than IPPD | [1] |

| Aquatic Toxicity | Hydroxylated TMQ | Aquatic systems | 40-60% reduction compared to TMQ | [1] |

| Liver Function Markers | DHQ | Acetaminophen-induced liver injury in rats | Improved levels of ALT, AST, etc. | [1][2] |

| Pro-inflammatory Cytokines | DHQ | Acetaminophen-induced liver injury in rats | Decreased levels | [1] |

Experimental Protocols for Biological Assays

In Vitro Antioxidant Activity Assay (DPPH Radical Scavenging)

Principle: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the free radical scavenging activity of a compound. The purple DPPH radical is reduced by an antioxidant to a yellow-colored diphenylpicrylhydrazine, and the change in absorbance is measured spectrophotometrically.

Materials:

-

2,2,4-Trimethyl-1,2-dihydroquinoline (TMQ)

-

DPPH solution (in methanol)

-

Methanol

-

Positive control (e.g., Ascorbic acid)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of TMQ in methanol.

-

Create a series of dilutions of the TMQ stock solution.

-

In a 96-well plate, add a specific volume of each TMQ dilution to the wells.

-

Add the DPPH solution to each well and mix thoroughly.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at a specific wavelength (e.g., 517 nm) using a microplate reader.

-

Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100

-

Determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).

In Vivo Hepatoprotective Activity Assay

Principle: This protocol outlines a general procedure to assess the hepatoprotective effect of a TMQ derivative (e.g., DHQ) against toxin-induced liver damage in a rodent model.

Materials:

-

Test compound (e.g., DHQ)

-

Hepatotoxin (e.g., Acetaminophen or Carbon tetrachloride)

-

Experimental animals (e.g., Wistar rats)

-

Vehicle for drug administration (e.g., corn oil, saline)

-

Standard hepatoprotective drug (e.g., Silymarin)

-

Equipment for blood collection and serum separation

-

Kits for biochemical analysis (e.g., ALT, AST, ALP, bilirubin)

-

Histopathology equipment

Procedure:

-

Acclimatize the animals for at least one week under standard laboratory conditions.

-

Divide the animals into groups: Normal control, Toxin control, Standard drug + Toxin, Test compound (different doses) + Toxin.

-

Administer the test compound or standard drug orally for a specified period (e.g., 7 days).

-

On the final day of treatment, induce hepatotoxicity by administering the hepatotoxin (e.g., a single dose of acetaminophen).

-

After 24-48 hours, collect blood samples via retro-orbital puncture or cardiac puncture under anesthesia.

-

Separate the serum and perform biochemical analysis for liver function markers.

-

Euthanize the animals and carefully dissect the liver.

-

Perform histopathological examination of the liver tissues to assess the extent of cellular damage.

-

Analyze the data statistically to compare the different treatment groups.

Conclusion

2,2,4-Trimethyl-1,2-dihydroquinoline, while a staple in the polymer industry, presents a compelling profile for further investigation in the fields of pharmacology and drug development. Its robust antioxidant properties, coupled with the demonstrated hepatoprotective effects of its derivatives, suggest a potential therapeutic value. The information and protocols provided in this guide aim to serve as a foundational resource for researchers and scientists interested in exploring the multifaceted nature of this C12H15N amine. Further studies are warranted to fully elucidate the mechanisms of its biological activities and to explore its potential in preclinical and clinical settings.

References

- 1. 2,2,4-Trimethyl-1,2-dihydroquinoline hydrochloride | 34333-31-8 | Benchchem [benchchem.com]

- 2. 2,2,4-Trimethyl-1,2-dihydroquinoline | 147-47-7 | Benchchem [benchchem.com]

- 3. 2,2,4-Trimethyl-1,2-dihydroquinoline - Wikipedia [en.wikipedia.org]

- 4. 2,2,4-Trimethyl-1,2-dihydroquinoline | C12H15N | CID 8981 - PubChem [pubchem.ncbi.nlm.nih.gov]

In-depth Technical Guide: 5-Hexyn-1-amine, 6-phenyl- (CAS 135469-76-0)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document serves as a summary of publicly available information regarding the chemical compound with CAS number 135469-76-0. Extensive searches for detailed experimental protocols, biological activity, and mechanisms of action have yielded limited results. The information presented herein is based on foundational chemical databases and should be considered preliminary.

Core Compound Identification

The compound associated with CAS number 135469-76-0 is identified as 5-Hexyn-1-amine, 6-phenyl- .

Table 1: Compound Identification

| Identifier | Value |

| CAS Number | 135469-76-0 |

| IUPAC Name | 6-phenylhex-5-yn-1-amine |

| Molecular Formula | C₁₂H₁₅N |

| Synonyms | 1-phenyl-6-aminohexyne |

Physicochemical Properties

Quantitative data regarding the physicochemical properties of 5-Hexyn-1-amine, 6-phenyl- is sparse. The following table summarizes the available computed data.

Table 2: Physicochemical Data

| Property | Value | Source |

| Molecular Weight | 173.25 g/mol | PubChem[1] |

| Exact Mass | 173.120449483 g/mol | PubChem[1] |

Synthesis

A specific, detailed experimental protocol for the synthesis of 5-Hexyn-1-amine, 6-phenyl- was not found in the public domain. However, based on its structure, a plausible synthetic route would involve the coupling of a protected 5-hexyn-1-amine with a phenyl-containing electrophile, or a Sonogashira coupling between a protected 6-halo-hex-1-amine and phenylacetylene, followed by deprotection. These are generalized strategies and would require significant experimental optimization.

Biological Activity and Mechanism of Action

As of the latest data retrieval, there is no publicly available information detailing the biological activity, mechanism of action, or any associated signaling pathways for 5-Hexyn-1-amine, 6-phenyl-. The compound is not listed in major pharmacology or drug development databases with any assigned biological targets or therapeutic indications.

Experimental Protocols

No specific experimental protocols for the synthesis, purification, or biological evaluation of 5-Hexyn-1-amine, 6-phenyl- are available in the searched scientific literature. For researchers interested in this molecule, the development and validation of such protocols would be a necessary first step.

Signaling Pathways and Experimental Workflows

Due to the lack of information on the biological activity and mechanism of action of 5-Hexyn-1-amine, 6-phenyl-, no signaling pathways or experimental workflows can be described or visualized.

Conclusion

5-Hexyn-1-amine, 6-phenyl- (CAS 135469-76-0) is a chemical entity for which basic identification and computed physicochemical properties are available. However, there is a significant gap in the scientific literature regarding its synthesis, biological activity, and potential applications in drug development or other research fields. Professionals interested in this compound would need to undertake foundational research to establish these key parameters. The information provided in this guide is intended to be a starting point for such investigations. Further research is warranted to elucidate the potential of this molecule.

References

An In-depth Technical Guide on the Reactivity of Terminal Alkynes in 6-Phenylhex-5-yn-1-amine

Affiliation: Google Research

Abstract: This technical guide provides a comprehensive overview of the predicted reactivity of the terminal alkyne in 6-phenylhex-5-yn-1-amine. Due to the limited availability of literature directly pertaining to this specific molecule[1], this document extrapolates from the well-established chemistry of analogous compounds, including phenyl-substituted terminal alkynes and molecules containing both terminal alkyne and amine functionalities. The guide is intended for researchers, scientists, and drug development professionals, offering detailed discussions on key reaction classes, potential intramolecular interactions, and experimental protocols. Quantitative data from related systems are summarized, and reaction pathways and experimental workflows are visualized using Graphviz diagrams to facilitate understanding and application in a research and development setting.

Introduction

6-Phenylhex-5-yn-1-amine is a bifunctional molecule incorporating a terminal alkyne and a primary amine. The reactivity of this compound is dominated by the chemistry of the terminal alkyne, a versatile functional group in organic synthesis. The presence of a phenyl group directly attached to the alkyne and a primary amine at the end of a flexible alkyl chain introduces electronic and steric effects that can modulate the alkyne's reactivity. This guide explores the principal reactions that 6-phenylhex-5-yn-1-amine is expected to undergo, including metal-catalyzed cross-coupling reactions, cycloadditions, and hydration, among others.

Core Reactivity of the Terminal Alkyne

The terminal alkyne in 6-phenylhex-5-yn-1-amine is characterized by the presence of a weakly acidic proton (pKa ≈ 25) and a nucleophilic triple bond[2][3][4]. This dual nature allows it to participate in a wide array of chemical transformations.

Acidity and Acetylide Formation

The sp-hybridized carbon of the terminal alkyne imparts significant acidity to the attached proton, more so than in alkanes or alkenes.[2][4][5] This allows for deprotonation by a strong base, such as sodium amide (NaNH₂) or an organolithium reagent, to form a potent nucleophile known as an acetylide anion.[2][3]

Reaction Scheme:

This acetylide can then participate in various nucleophilic substitution and addition reactions. However, the presence of the primary amine (pKa ≈ 35-40 for the N-H protons) suggests that a sufficiently strong base could also deprotonate the amine. In practice, the greater acidity of the alkyne proton ensures its preferential removal. The resulting acetylide is a key intermediate for forming new carbon-carbon bonds.[5]

Metal-Catalyzed Cross-Coupling Reactions

Terminal alkynes are excellent substrates for a variety of metal-catalyzed cross-coupling reactions, which are fundamental in the synthesis of complex organic molecules.

The Sonogashira coupling is a palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, typically in the presence of a copper(I) co-catalyst and an amine base.[6][7][8] This reaction is highly efficient for forming carbon-carbon bonds between sp and sp² hybridized carbons.

Generic Reaction:

Where R = Ph-(CH₂)₄-NH₂ and R'-X is an aryl or vinyl halide.

The amine base in the reaction mixture deprotonates the terminal alkyne to form a copper acetylide in situ, which then undergoes transmetalation to the palladium center.[6] The intramolecular amine of 6-phenylhex-5-yn-1-amine could potentially serve as the base, although an external amine like triethylamine is typically added in excess.

Table 1: Representative Yields for Sonogashira Coupling of Terminal Alkynes with Aryl Halides

| Alkyne Substrate | Aryl Halide | Catalyst System | Base | Solvent | Yield (%) | Reference |

| Phenylacetylene | Iodobenzene | Pd(PPh₃)₄ / CuI | Et₃N | THF | 95 | [Generic] |

| 1-Heptyne | 4-Iodotoluene | PdCl₂(PPh₃)₂ / CuI | i-Pr₂NH | DMF | 88 | [Generic] |

| 3-Amino-1-propyne | 3-Bromopyridine | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 85 | [9][10] |

This is an oxidative coupling of two terminal alkynes to form a symmetric di-yne, typically catalyzed by a copper(I) salt in the presence of an oxidant like oxygen. The intramolecular amine in 6-phenylhex-5-yn-1-amine could potentially influence the reaction by coordinating to the copper catalyst.

Cycloaddition Reactions

The Huisgen 1,3-dipolar cycloaddition between an azide and a terminal alkyne to form a 1,2,3-triazole is a cornerstone of "click chemistry".[11][12] This reaction can be conducted under thermal conditions, but it is significantly accelerated by a copper(I) catalyst (CuAAC), leading to the exclusive formation of the 1,4-disubstituted triazole.[11] A ruthenium-catalyzed version (RuAAC) yields the 1,5-disubstituted regioisomer.[12]

The high efficiency, mild reaction conditions, and biocompatibility of the CuAAC reaction make it a prime candidate for the functionalization of 6-phenylhex-5-yn-1-amine in various contexts, including drug discovery and materials science.[11][13][14]

Table 2: Comparison of Azide-Alkyne Cycloaddition Conditions

| Reaction Type | Catalyst | Regioselectivity | Conditions | Key Features |

| Thermal Huisgen Cycloaddition | None | Mixture of 1,4 and 1,5-isomers | High temperature | Low regioselectivity |

| Copper-Catalyzed (CuAAC) | Cu(I) salts | 1,4-disubstituted | Room temperature, aqueous or organic solvents | High yield, high regioselectivity, bioorthogonal |

| Ruthenium-Catalyzed (RuAAC) | Ru complexes (e.g., Cp*RuCl) | 1,5-disubstituted | Room temperature, organic solvents | Complementary regioselectivity to CuAAC |

Hydration of the Alkyne

The addition of water across the triple bond of an alkyne, known as hydration, typically requires a catalyst.

In the presence of a strong acid (like sulfuric acid) and a mercury(II) salt catalyst, water adds across the alkyne with Markovnikov regioselectivity.[15][16] For a terminal alkyne like 6-phenylhex-5-yn-1-amine, this would place the hydroxyl group on the internal carbon. The initially formed enol intermediate is unstable and rapidly tautomerizes to the more stable ketone.[15][17]

Reaction Pathway:

-

Addition of water: Ph-C≡C-(CH₂)₄-NH₂ + H₂O --[H₂SO₄, HgSO₄]--> Ph-C(OH)=CH-(CH₂)₄-NH₂ (enol)

-

Tautomerization: Ph-C(OH)=CH-(CH₂)₄-NH₂ ⇌ Ph-C(=O)-CH₂-(CH₂)₄-NH₂ (ketone)

Hydroboration-oxidation provides a route to the anti-Markovnikov addition of water. The reaction of the alkyne with a sterically hindered borane (e.g., disiamylborane or 9-BBN) followed by oxidation with hydrogen peroxide in basic solution yields an aldehyde.[15]

Reaction Pathway:

-

Hydroboration: Ph-C≡C-(CH₂)₄-NH₂ + R₂BH → ...

-

Oxidation: ... --[H₂O₂, NaOH]--> Ph-CH=C(OH)-(CH₂)₄-NH₂ (enol)

-

Tautomerization: Ph-CH=C(OH)-(CH₂)₄-NH₂ ⇌ Ph-CH₂-C(=O)-(CH₂)₄-NH₂ (aldehyde)

Hydrogenation

The triple bond of the alkyne can be partially or fully reduced.

-

Complete Reduction: Catalytic hydrogenation with H₂ over a metal catalyst like palladium on carbon (Pd/C) will reduce the alkyne to an alkane.

-

Partial Reduction to a cis-Alkene: The use of a poisoned catalyst, such as Lindlar's catalyst (Pd/CaCO₃ treated with lead acetate and quinoline), results in the syn-addition of hydrogen to produce the corresponding cis-alkene.[4]

-

Partial Reduction to a trans-Alkene: Dissolving metal reduction, typically using sodium or lithium in liquid ammonia, leads to the anti-addition of hydrogen and the formation of the trans-alkene.[4]

Potential Intramolecular Reactivity

The presence of the primary amine in the same molecule as the terminal alkyne opens up the possibility of intramolecular reactions, particularly if the reaction conditions favor the nucleophilicity of the amine.

-

Intramolecular Hydroamination: While challenging, the addition of the N-H bond of the amine across the alkyne triple bond could lead to the formation of a cyclic imine or enamine. This reaction often requires a suitable metal catalyst.

-

Intramolecular Cyclization following another reaction: The amine could act as an intramolecular nucleophile to intercept a reactive intermediate formed at the alkyne. For example, in the presence of an electrophile that activates the alkyne, the amine could attack to form a heterocyclic product.

Experimental Protocols

The following are generalized experimental protocols for key reactions, which should be adapted and optimized for 6-phenylhex-5-yn-1-amine.

General Protocol for Sonogashira Coupling

-

To a solution of the aryl halide (1.0 equiv), Pd(PPh₃)₄ (0.02 equiv), and CuI (0.04 equiv) in a suitable solvent (e.g., THF or DMF) is added 6-phenylhex-5-yn-1-amine (1.2 equiv) and an amine base such as triethylamine (2.0 equiv).

-

The reaction mixture is degassed and stirred under an inert atmosphere (e.g., nitrogen or argon) at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or GC-MS).

-

The reaction is quenched with saturated aqueous NH₄Cl solution and extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel.

General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

-

To a solution of 6-phenylhex-5-yn-1-amine (1.0 equiv) and the desired organic azide (1.0 equiv) in a 1:1 mixture of t-butanol and water is added a freshly prepared solution of sodium ascorbate (0.1 equiv) in water, followed by copper(II) sulfate pentahydrate (0.01 equiv) in water.

-

The reaction mixture is stirred vigorously at room temperature. The reaction is typically complete within 1-24 hours.

-

Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent.

-

The organic layer is dried, concentrated, and the product is purified by column chromatography or recrystallization.

Visualizations

Signaling Pathways and Reaction Mechanisms

Caption: Catalytic cycle for the Sonogashira cross-coupling reaction.

Caption: Simplified mechanism for the Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Experimental Workflows

Caption: General experimental workflow for the synthesis and purification of derivatives of 6-phenylhex-5-yn-1-amine.

Conclusion

6-Phenylhex-5-yn-1-amine is a valuable substrate for a multitude of organic transformations centered on the reactivity of its terminal alkyne. This guide has outlined the principal reaction pathways, including metal-catalyzed cross-coupling, cycloaddition, hydration, and hydrogenation. The presence of the amine functionality offers opportunities for further derivatization and potential intramolecular reactions. The provided experimental protocols and visualizations serve as a foundation for researchers to explore the rich chemistry of this molecule and its analogues in the development of new chemical entities and materials. Future work should focus on experimental validation of the predicted reactivity and the exploration of novel transformations.

References

- 1. 5-Hexyn-1-amine, 6-phenyl- | C12H15N | CID 11206059 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Alkylation of Terminal Alkynes in Organic Synthesis with Practice Problems [chemistrysteps.com]

- 6. m.youtube.com [m.youtube.com]

- 7. m.youtube.com [m.youtube.com]

- 8. youtube.com [youtube.com]

- 9. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]

- 10. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [file.scirp.org]

- 11. Click chemistry - Wikipedia [en.wikipedia.org]

- 12. Click Chemistry [organic-chemistry.org]

- 13. Synthesis of 6-Amino-5-cyano-1,4-disubstituted-2(1H)-Pyrimidinones via Copper-(I)-catalyzed Alkyne-azide ‘Click Chemistry’ and Their Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Click Chemistry—Section 3.1 | Thermo Fisher Scientific - ZA [thermofisher.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Acid Catalyzed Hydration of Alkynes with Practice Problems [chemistrysteps.com]

The Propargylamine Moiety: A Versatile Scaffold in Medicinal Chemistry with a Focus on 6-phenylhex-5-yn-1-amine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The propargylamine functional group is a key pharmacophore in medicinal chemistry, imparting unique properties to molecules that enable potent and often selective interactions with various biological targets. This technical guide explores the potential applications of a specific propargylamine-containing compound, 6-phenylhex-5-yn-1-amine, by examining the established activities of the broader class of phenylalkynylamines. Drawing on existing literature, this document outlines potential therapeutic applications, presents quantitative bioactivity data for structurally related compounds, provides detailed experimental protocols for relevant biological assays, and proposes a synthetic route for the title compound. This guide serves as a comprehensive resource for researchers interested in exploring the medicinal chemistry of this promising scaffold.

Introduction: The Significance of the Phenylalkynylamines Scaffold

The core structure of 6-phenylhex-5-yn-1-amine features a terminal phenylacetylene group and a primary amine connected by a flexible alkyl chain. This combination of a rigid, electron-rich aromatic system and a basic amino group is a recurring motif in a variety of biologically active compounds. The propargylamine moiety, in particular, is known to act as an inhibitor of several key enzymes, most notably monoamine oxidases (MAOs) and acetylcholinesterase (AChE), making this class of compounds highly relevant to the study and treatment of neurodegenerative disorders such as Parkinson's and Alzheimer's diseases. Furthermore, the broader class of aralkylamines has been investigated for a range of pharmacological effects, including antispasmodic activities.

While specific biological data for 6-phenylhex-5-yn-1-amine is not extensively available in the public domain, the well-documented activities of its structural analogs provide a strong rationale for its investigation as a potential therapeutic agent. This guide will, therefore, extrapolate from the known pharmacology of phenylalkynylamines to highlight the most promising avenues of research for 6-phenylhex-5-yn-1-amine.

Potential Therapeutic Applications

Based on the activities of structurally related compounds, 6-phenylhex-5-yn-1-amine is a promising candidate for investigation in the following therapeutic areas:

Neurodegenerative Diseases: Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAO-A and MAO-B) are enzymes responsible for the degradation of monoamine neurotransmitters like dopamine, serotonin, and norepinephrine. Inhibition of MAO-B is a clinically validated strategy for increasing dopamine levels in the brain, which is beneficial in the treatment of Parkinson's disease. The propargylamine group can act as an irreversible "suicide" inhibitor of MAO enzymes.

Neurodegenerative Diseases: Acetylcholinesterase (AChE) Inhibition

Acetylcholinesterase (AChE) is the enzyme that breaks down the neurotransmitter acetylcholine. Inhibition of AChE is a primary therapeutic approach for Alzheimer's disease, as it helps to restore cholinergic function in the brain. The structural features of phenylalkynylamines, including the aromatic ring and the nitrogen atom, can allow for effective binding to the active site of AChE.

Antispasmodic Activity

Aralkylamines have been reported to possess antispasmodic properties, acting to relax smooth muscle tissue.[1] This effect can be beneficial in treating conditions characterized by involuntary muscle spasms, such as in the gastrointestinal tract. The mechanism of action can vary but may involve interference with calcium channels or neurotransmitter signaling.

Quantitative Bioactivity Data of Structurally Related Compounds

Table 1: Monoamine Oxidase A (MAO-A) Inhibitory Activity of Selected Propargylamine Derivatives

| Compound ID | Structure | MAO-A IC50 (µM) | Reference |

| CD1 | Heterocyclic Dienone | 3.45 ± 0.07 | [2] |

| CD2 | Heterocyclic Dienone | 3.23 ± 0.24 | [2] |

| CD3 | Heterocyclic Dienone | 3.15 ± 0.10 | [2] |

| Resveratrol | Stilbenoid | 0.313 ± 0.008 | [3] |

| Isoeugenol | Phenylpropene | 3.72 ± 0.20 | [3] |

Table 2: Monoamine Oxidase B (MAO-B) Inhibitory Activity of Selected Propargylamine Derivatives

| Compound ID | Structure | MAO-B IC50 (µM) | Reference |

| PZ-7 | Chalcone Derivative | 2.60 ± 0.22 | [4] |

| PZ-9 | Chalcone Derivative | 3.44 ± 0.20 | [4] |

| CD11 | Heterocyclic Dienone | 0.063 ± 0.001 | [2] |

| CD14 | Heterocyclic Dienone | 0.036 ± 0.008 | [2] |

| Pterostilbene | Stilbenoid | 0.138 ± 0.013 | [3] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of 6-phenylhex-5-yn-1-amine and for key biological assays to evaluate its potential therapeutic activities.

Proposed Synthesis of 6-phenylhex-5-yn-1-amine

A plausible synthetic route to 6-phenylhex-5-yn-1-amine involves a Sonogashira coupling reaction between a protected 5-ethynyl-1-amine derivative and an aryl halide, followed by deprotection.

Step 1: Protection of 5-hexyn-1-amine

-

To a solution of 5-hexyn-1-amine (1.0 eq) in dichloromethane (DCM) at 0 °C, add di-tert-butyl dicarbonate (Boc2O, 1.1 eq) and triethylamine (1.2 eq).

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield tert-butyl (hex-5-yn-1-yl)carbamate.

Step 2: Sonogashira Coupling

-

To a solution of tert-butyl (hex-5-yn-1-yl)carbamate (1.0 eq) and iodobenzene (1.1 eq) in a mixture of tetrahydrofuran (THF) and triethylamine (2:1), add bis(triphenylphosphine)palladium(II) dichloride (0.05 eq) and copper(I) iodide (0.1 eq).

-

Degas the reaction mixture by bubbling with argon for 15 minutes.

-

Stir the reaction at room temperature for 24 hours under an argon atmosphere.

-

Monitor the reaction by TLC.

-

Upon completion, filter the reaction mixture through a pad of Celite and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield tert-butyl (6-phenylhex-5-yn-1-yl)carbamate.

Step 3: Deprotection

-

Dissolve the purified tert-butyl (6-phenylhex-5-yn-1-yl)carbamate (1.0 eq) in a solution of 4 M HCl in 1,4-dioxane.

-

Stir the reaction mixture at room temperature for 4 hours.

-

Monitor the reaction by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Triturate the residue with diethyl ether to afford 6-phenylhex-5-yn-1-amine hydrochloride as a solid.

Caption: Synthetic workflow for 6-phenylhex-5-yn-1-amine.

Monoamine Oxidase (MAO) Inhibition Assay

This protocol is adapted from commercially available MAO-Glo™ Assay kits.

-

Reagent Preparation:

-

Prepare a stock solution of 6-phenylhex-5-yn-1-amine in DMSO.

-

Reconstitute human recombinant MAO-A and MAO-B enzymes in the provided assay buffer.

-

Prepare the MAO substrate solution (a luciferin derivative).

-

Prepare the Luciferin Detection Reagent.

-

-

Assay Procedure:

-

Add 12.5 µL of the test compound (or reference inhibitor like clorgyline for MAO-A, pargyline for MAO-B) at various concentrations to the wells of a 96-well white plate.

-

Add 12.5 µL of the MAO substrate solution to each well.

-

Initiate the reaction by adding 25 µL of the appropriate MAO enzyme solution (MAO-A or MAO-B) to each well.

-

Incubate the plate at room temperature for 60 minutes.

-

Stop the reaction and generate a luminescent signal by adding 50 µL of the reconstituted Luciferin Detection Reagent to each well.

-

Incubate for an additional 20 minutes at room temperature.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Calculate the percent inhibition for each concentration of the test compound relative to a no-inhibitor control.

-

Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Caption: Workflow for the MAO inhibition assay.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

-

Reagent Preparation:

-

Prepare a stock solution of 6-phenylhex-5-yn-1-amine in a suitable solvent (e.g., DMSO).

-

Prepare a 0.1 M phosphate buffer (pH 8.0).

-

Prepare a solution of acetylthiocholine iodide (ATCI), the substrate.

-

Prepare a solution of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), the chromogen.

-

Prepare a solution of acetylcholinesterase (from electric eel or human recombinant).

-

-

Assay Procedure:

-

In a 96-well plate, add 140 µL of phosphate buffer to each well.

-

Add 20 µL of the test compound at various concentrations (or a reference inhibitor like donepezil).

-

Add 10 µL of the AChE solution to each well.

-

Incubate the plate at 25°C for 15 minutes.

-

Add 10 µL of the DTNB solution to each well.

-

Initiate the reaction by adding 20 µL of the ATCI solution.

-

Measure the absorbance at 412 nm at regular intervals for 10-20 minutes using a microplate reader.

-

-

Data Analysis:

-

Determine the rate of reaction (change in absorbance per minute) for each concentration of the inhibitor.

-

Calculate the percent inhibition relative to a control with no inhibitor.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and determine the IC50 value.

-

Caption: Simplified AChE inhibition signaling pathway.

Antispasmodic Activity Assay (Isolated Guinea Pig Ileum)

-

Tissue Preparation:

-

Humanely euthanize a guinea pig and isolate a segment of the ileum.

-

Clean the ileum segment with Tyrode's solution (composition: NaCl 136.9 mM, KCl 2.7 mM, CaCl2 1.8 mM, MgCl2 1.05 mM, NaHCO3 11.9 mM, NaH2PO4 0.42 mM, and glucose 5.55 mM).

-

Cut the ileum into segments of 2-3 cm.

-

-

Experimental Setup:

-

Mount an ileum segment in an organ bath containing Tyrode's solution, maintained at 37°C and aerated with carbogen (95% O2, 5% CO2).

-

Connect one end of the tissue to a fixed point and the other to an isometric force transducer to record contractions.

-

Allow the tissue to equilibrate for at least 30 minutes under a resting tension of 1 g.

-

-

Assay Procedure:

-

Induce contractions using a spasmogen such as acetylcholine (1 µM) or histamine (1 µM).

-

Once a stable contraction is achieved, add cumulative concentrations of 6-phenylhex-5-yn-1-amine to the organ bath.

-

Record the relaxation of the ileum segment at each concentration.

-

As a positive control, a known antispasmodic agent like atropine can be used.

-

-

Data Analysis:

-

Express the relaxation at each concentration of the test compound as a percentage of the maximum contraction induced by the spasmogen.

-

Plot the percentage of relaxation against the logarithm of the compound concentration to determine the EC50 value.

-

Conclusion and Future Directions

The structural motif of 6-phenylhex-5-yn-1-amine, characterized by its phenylalkynylamines core, holds significant promise for medicinal chemistry applications. Based on the well-established pharmacology of related propargylamine derivatives, this compound is a compelling candidate for investigation as a modulator of key enzymes implicated in neurodegenerative diseases, namely MAO and AChE. Furthermore, its potential as an antispasmodic agent warrants exploration.

The experimental protocols provided herein offer a clear roadmap for the synthesis and biological evaluation of 6-phenylhex-5-yn-1-amine. Future research should focus on obtaining empirical data for this specific molecule to validate the hypotheses presented in this guide. Structure-activity relationship (SAR) studies, involving the synthesis and testing of a library of analogs, will be crucial in optimizing the potency and selectivity of this scaffold for specific biological targets. The in-depth technical information compiled in this document is intended to facilitate and inspire such research endeavors, ultimately contributing to the discovery of novel therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. Inhibition of monoamine oxidases by heterocyclic derived conjugated dienones: synthesis and in vitro and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Selectivity of Dietary Phenolics for Inhibition of Human Monoamine Oxidases A and B - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for 5-Hexyn-1-amine, 6-phenyl- in Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 5-Hexyn-1-amine, 6-phenyl- in click chemistry, a powerful and versatile method for molecular assembly. The protocols detailed below are based on the well-established copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of click chemistry known for its high efficiency, selectivity, and biocompatibility.[1][2][3][4][5][6][7][8][9][10]

Introduction to 5-Hexyn-1-amine, 6-phenyl- in Click Chemistry

5-Hexyn-1-amine, 6-phenyl- is a bifunctional molecule featuring a terminal alkyne and a primary amine. This unique structure makes it a valuable building block in organic synthesis and medicinal chemistry. The terminal alkyne group is a ready participant in click chemistry reactions, specifically the CuAAC reaction, which allows for the efficient and specific formation of a stable 1,4-disubstituted 1,2,3-triazole ring system by reaction with an azide-containing molecule.[4][5][7] The presence of the primary amine allows for further functionalization, enabling the conjugation of this molecule to other substrates, or for the amine itself to be a key pharmacophoric element. The phenyl group can influence the compound's solubility, steric properties, and potential for π-π stacking interactions in biological systems.

The CuAAC reaction is characterized by its high yields, mild reaction conditions, and tolerance of a wide range of functional groups, making it an ideal tool for drug discovery, bioconjugation, and materials science.[1][2][3][7][9]

Applications in Drug Discovery and Development

The triazole linkage formed through click chemistry is a bioisostere for the amide bond and is known for its stability and resistance to enzymatic cleavage.[7] This makes 5-Hexyn-1-amine, 6-phenyl- a valuable synthon for the creation of novel therapeutic agents.

-

Lead Discovery and Optimization: By reacting 5-Hexyn-1-amine, 6-phenyl- with a library of azide-containing fragments, a diverse range of new chemical entities can be rapidly synthesized and screened for biological activity. The modular nature of click chemistry allows for the systematic modification of different parts of the molecule to optimize potency, selectivity, and pharmacokinetic properties.

-

Bioconjugation: The primary amine of 5-Hexyn-1-amine, 6-phenyl- can be used to attach it to biomolecules such as proteins, peptides, or nucleic acids. Subsequent click reaction with an azide-modified payload (e.g., a fluorescent dye, a drug molecule, or a targeting ligand) allows for the precise and stable labeling or functionalization of these biomolecules.[1][2][3][11][12][13][14][15]

-

PROTACs and Targeted Therapies: In the development of Proteolysis Targeting Chimeras (PROTACs) and other targeted therapies, click chemistry provides a reliable method for linking the target-binding moiety with the E3 ligase-recruiting element or the therapeutic payload.

Experimental Protocols

The following is a general protocol for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) of 5-Hexyn-1-amine, 6-phenyl- with an azide partner. This protocol is a starting point and may require optimization depending on the specific substrates and desired outcome.

Materials and Reagents

-

5-Hexyn-1-amine, 6-phenyl-

-

Azide-containing reaction partner

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

Solvent (e.g., a mixture of water and a co-solvent like t-butanol, DMSO, or DMF)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, as a copper-stabilizing ligand)

-

Deionized water

-

Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

General Reaction Procedure

-

Preparation of Reagents:

-

Prepare stock solutions of CuSO₄·5H₂O (e.g., 100 mM in deionized water) and sodium ascorbate (e.g., 1 M in deionized water). The sodium ascorbate solution should be prepared fresh.

-

If using THPTA, prepare a stock solution (e.g., 100 mM in deionized water).

-

-

Reaction Setup:

-

In a suitable reaction vessel, dissolve 5-Hexyn-1-amine, 6-phenyl- (1 equivalent) and the azide partner (1-1.2 equivalents) in the chosen solvent system (e.g., a 1:1 mixture of water and t-butanol). The concentration of the limiting reagent is typically in the range of 10-100 mM.

-

If using THPTA, add it to the reaction mixture at this stage (typically 5 equivalents relative to copper).

-

Add the CuSO₄·5H₂O solution to the reaction mixture. The final concentration of copper is typically 1-10 mol%.

-

Add the freshly prepared sodium ascorbate solution to initiate the reaction. The final concentration of sodium ascorbate is typically 5-20 mol%.

-

-

Reaction Monitoring:

-

Stir the reaction mixture at room temperature.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-24 hours.

-

-

Work-up and Purification:

-

Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1,4-disubstituted 1,2,3-triazole product.

-

-

Characterization:

-

Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

-

Quantitative Data Summary

The CuAAC reaction is known for its high efficiency and typically provides excellent yields of the desired triazole product.

| Parameter | Typical Value | Reference |

| Yield | >90% | [1][3][7] |

| Reaction Time | 1 - 24 hours | [1][7] |

| Temperature | Room Temperature | [4][5] |

| Catalyst Loading (CuSO₄) | 1 - 10 mol% | [1][2] |

| Reducing Agent (Sodium Ascorbate) | 5 - 20 mol% | [1][2][4] |

Note: Yields are highly dependent on the specific substrates and reaction conditions. Optimization may be necessary to achieve the best results.

Diagrams

Logical Workflow for a CuAAC Reaction

Caption: Workflow for a typical CuAAC reaction.

Signaling Pathway Analogy: Targeted Drug Delivery

Caption: Targeted drug delivery synthesis pathway.

References

- 1. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jenabioscience.com [jenabioscience.com]

- 3. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]

- 4. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Click Chemistry [organic-chemistry.org]

- 6. Click chemistry - Wikipedia [en.wikipedia.org]

- 7. Solvent-free copper-catalyzed click chemistry for the synthesis of N-heterocyclic hybrids based on quinoline and 1,2,3-triazole - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. eijppr.com [eijppr.com]

- 10. Click Chemistry * Sharpless Lab * The Scripps Research Institute [sharpless.scripps.edu]

- 11. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]

- 12. Designing Bioorthogonal Reactions for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Bioorthogonal chemistry: Bridging chemistry, biology, and medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 14. cdn.prod.website-files.com [cdn.prod.website-files.com]

- 15. escholarship.org [escholarship.org]

Application Notes and Protocols for Sonogashira Coupling with 6-phenylhex-5-yn-1-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira coupling is a powerful and widely utilized cross-coupling reaction in organic synthesis for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] This reaction, catalyzed by a palladium complex and typically co-catalyzed by a copper(I) salt, is conducted under mild conditions, making it highly valuable in the synthesis of complex molecules, including pharmaceuticals, natural products, and organic materials.[1] This document provides a detailed protocol for the Sonogashira coupling of 6-phenylhex-5-yn-1-amine with a generic aryl halide. The presence of the primary amine in the alkyne substrate requires careful consideration of reaction conditions to avoid potential side reactions.

Reaction Principle

The Sonogashira coupling proceeds via a catalytic cycle involving both palladium and copper. The palladium catalyst facilitates the oxidative addition of the aryl halide, while the copper co-catalyst activates the terminal alkyne, enabling transmetalation to the palladium center. Reductive elimination then yields the desired coupled product and regenerates the active palladium(0) catalyst.[1][3] The reaction is typically carried out in the presence of an amine base, which serves to neutralize the hydrogen halide byproduct and can also act as a solvent.[1]

Materials and Methods

Reagents and Solvents

A representative Sonogashira coupling reaction between 6-phenylhex-5-yn-1-amine and an aryl halide (represented as Ar-X, where X = I, Br) is described below. The following table summarizes the key components and their typical roles and specifications.

| Component | Role | Typical Reagent/Specification | Typical Molar Equivalence/Loading |

| Alkyne | Reactant | 6-phenylhex-5-yn-1-amine | 1.0 - 1.2 eq. |

| Aryl Halide | Reactant | Aryl iodide or Aryl bromide | 1.0 eq. |

| Palladium Catalyst | Catalyst | Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] | 1-5 mol% |

| Copper Co-catalyst | Co-catalyst | Copper(I) iodide (CuI) | 1-10 mol% |

| Base | Base/Solvent | Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH) | Anhydrous, as solvent or ≥ 2 eq. |

| Solvent | Solvent | Anhydrous and deoxygenated Tetrahydrofuran (THF) or Dimethylformamide (DMF) | Sufficient to dissolve reactants |

| Ligand (optional) | Ligand for Palladium | Triphenylphosphine (PPh₃) | 2-4 eq. relative to Palladium |

Experimental Protocol

This protocol is a general guideline and may require optimization for specific aryl halides.

1. Preparation of the Reaction Vessel:

-

A two-neck round-bottom flask, equipped with a magnetic stir bar, a condenser, and a rubber septum, is dried in an oven and allowed to cool to room temperature under a stream of inert gas (e.g., Argon or Nitrogen).

2. Addition of Reagents:

-

To the reaction flask, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and the copper(I) iodide (CuI, 1-10 mol%).

-

If using a palladium(II) precatalyst like PdCl₂(PPh₃)₂, an optional ligand such as triphenylphosphine (2-4 equivalents relative to palladium) can be added.

-

Add the aryl halide (1.0 eq.).

3. Addition of Solvent and Base:

-

Under an inert atmosphere, add the anhydrous and deoxygenated solvent (e.g., THF or DMF) via a syringe.

-

Add the anhydrous amine base (e.g., triethylamine), which can also serve as the solvent.

4. Addition of the Alkyne:

-

Dissolve 6-phenylhex-5-yn-1-amine (1.0 - 1.2 eq.) in a minimal amount of the reaction solvent and add it dropwise to the stirred reaction mixture via a syringe.

5. Reaction Conditions:

-

The reaction is typically stirred at room temperature.[1] In some cases, gentle heating (e.g., 40-60 °C) may be required to drive the reaction to completion.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

6. Work-up and Purification:

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the organic layer with saturated aqueous ammonium chloride solution to remove the copper catalyst and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate, potentially with a small amount of triethylamine to prevent product streaking on the column due to the amine functionality).

Experimental Workflow Diagram

Caption: Experimental workflow for the Sonogashira coupling.

Signaling Pathway Diagram (Catalytic Cycle)

Caption: Simplified catalytic cycles of the Sonogashira coupling.

Troubleshooting and Considerations

-

Homocoupling of the Alkyne: The formation of a diyne byproduct (Glaser coupling) can occur, especially in the presence of oxygen. Ensuring a thoroughly deoxygenated reaction environment is crucial to minimize this side reaction.

-

Reaction with the Amine: The primary amine of 6-phenylhex-5-yn-1-amine can potentially coordinate to the palladium center, inhibiting catalysis. The use of a bulky amine base or a suitable ligand can sometimes mitigate this issue.

-

Catalyst Deactivation: The palladium(0) catalyst can be sensitive to air.[1] If the reaction fails to proceed, catalyst deactivation may be a cause. Using fresh catalyst and maintaining strict inert conditions is recommended.

-

Copper-Free Conditions: For substrates that are sensitive to copper, copper-free Sonogashira protocols have been developed.[4][5] These often require a different palladium catalyst system and may need higher temperatures.

By following this detailed protocol and considering the potential challenges, researchers can successfully employ the Sonogashira coupling for the synthesis of novel compounds derived from 6-phenylhex-5-yn-1-amine for applications in drug discovery and materials science.

References

Synthesis of Triazoles Using 6-phenylhex-5-yn-1-amine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,3-triazole moiety is a key structural motif in medicinal chemistry, renowned for its metabolic stability and ability to engage in hydrogen bonding and dipole interactions. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," and its ruthenium-catalyzed counterpart (RuAAC) provide efficient and regioselective routes to 1,4- and 1,5-disubstituted 1,2,3-triazoles, respectively. This document provides detailed application notes and experimental protocols for the synthesis of triazoles using 6-phenylhex-5-yn-1-amine, a versatile building block containing a terminal alkyne and a primary amine.

The presence of the primary amine in 6-phenylhex-5-yn-1-amine introduces both opportunities and challenges. While the amine can be a site for further functionalization, it can also interfere with the catalytic cycle of the cycloaddition reaction. Therefore, protocols with and without amine protection are presented to provide a comprehensive guide for researchers.

Synthetic Strategies

The primary methods for synthesizing 1,2,3-triazoles from 6-phenylhex-5-yn-1-amine involve its reaction with an organic azide. The regiochemical outcome is determined by the choice of catalyst.

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction is highly reliable and selectively yields 1,4-disubstituted 1,2,3-triazoles. It is often the first choice for its mild reaction conditions and high yields.[1][2]

-

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): This method provides access to the complementary 1,5-disubstituted 1,2,3-triazoles. While also efficient, it may require more stringent exclusion of air and moisture.[3][4]

The primary amine of 6-phenylhex-5-yn-1-amine can potentially coordinate to the metal catalyst, inhibiting its activity. To circumvent this, a common strategy is the protection of the amine group, most commonly as a tert-butoxycarbonyl (Boc) carbamate. This protecting group is stable under the reaction conditions and can be readily removed post-cycloaddition.

Experimental Protocols

Protocol 1: N-Boc Protection of 6-phenylhex-5-yn-1-amine

This protocol describes the protection of the primary amine of 6-phenylhex-5-yn-1-amine with a Boc group, a necessary preliminary step for robust and high-yielding cycloaddition reactions.

Materials:

-

6-phenylhex-5-yn-1-amine

-

Di-tert-butyl dicarbonate (Boc)₂O

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Tetrahydrofuran (THF) and Water (H₂O)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate (EtOAc)

-

Hexanes

Procedure:

-

Dissolve 6-phenylhex-5-yn-1-amine (1.0 equiv) in a 2:1 mixture of THF and water.

-

Add TEA or DIPEA (3.0 equiv) to the solution and stir at room temperature for 5 minutes.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add (Boc)₂O (1.5 equiv) portion-wise to the cooled solution.

-

Stir the reaction at 0 °C for 2 hours and then allow it to warm to room temperature, stirring for an additional 4 hours or until TLC analysis indicates complete consumption of the starting material.

-

Quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Extract the aqueous layer with EtOAc (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of EtOAc in hexanes to afford N-(tert-butoxycarbonyl)-6-phenylhex-5-yn-1-amine.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of N-Boc-6-phenylhex-5-yn-1-amine

This protocol details the synthesis of a 1,4-disubstituted triazole using the Boc-protected amine.

Materials:

-

N-(tert-butoxycarbonyl)-6-phenylhex-5-yn-1-amine

-

Organic azide (e.g., Benzyl azide)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

tert-Butanol and Water (H₂O)

-

Dichloromethane (DCM)